8-(Furan-3-ylsulfonyl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(Furan-3-ylsulfonyl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with functional groups including a furan ring, a sulfonyl group, and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Furan-3-ylsulfonyl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Bicyclic Core: Starting with a suitable bicyclic precursor, such as 8-azabicyclo[3.2.1]octane, which can be synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a sulfonylation reaction, where a furan derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Pyrazole Ring: The pyrazole ring can be attached through a condensation reaction involving a hydrazine derivative and a diketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyrazole ring.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
8-(Furan-3-ylsulfonyl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane could have various applications in scientific research:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane Derivatives: Compounds with similar bicyclic structures.
Furan Derivatives: Compounds containing furan rings.
Pyrazole Derivatives: Compounds with pyrazole rings.
Uniqueness
The uniqueness of 8-(Furan-3-ylsulfonyl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane lies in its combination of these functional groups, which may confer unique chemical reactivity and biological activity compared to other compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
8-(furan-3-ylsulfonyl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-17-15(4-6-16-17)11-8-12-2-3-13(9-11)18(12)22(19,20)14-5-7-21-10-14/h4-7,10-13H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURNSQKQAAEMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC3CCC(C2)N3S(=O)(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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